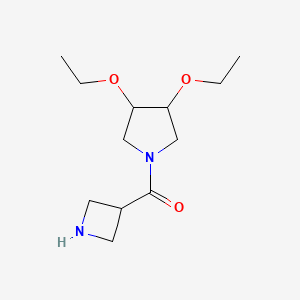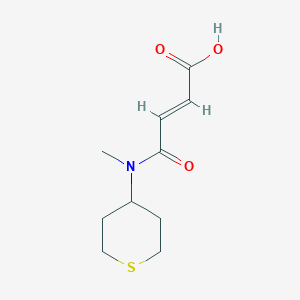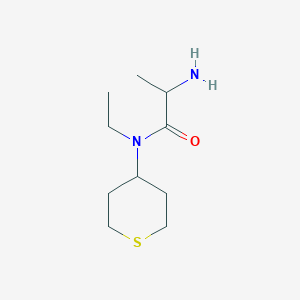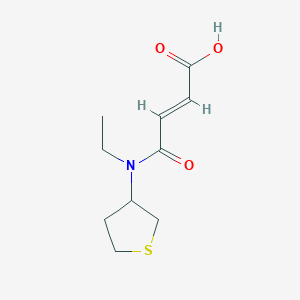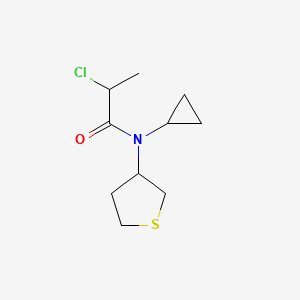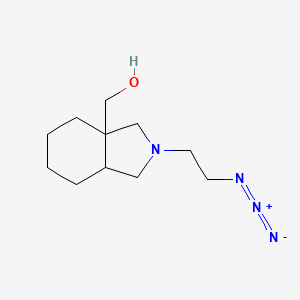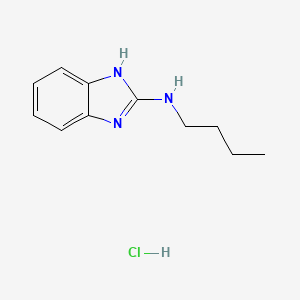
N-丁基-1H-苯并咪唑-2-胺盐酸盐
描述
M-084盐酸盐是一种化学化合物,以其作为瞬时受体电位典型通道4和5的阻断剂而闻名。这些通道参与各种生理过程,包括细胞中钙离子流的调节。 M-084盐酸盐因其抗抑郁和抗焦虑作用而备受关注,使其成为神经科学和药理学领域的研究热点 .
科学研究应用
M-084盐酸盐具有广泛的科学研究应用,包括:
化学: 用作各种化学反应中的试剂,以研究其性质和行为。
生物学: 研究其对细胞过程的影响,尤其是与钙离子流和信号通路有关的影响。
医药: 探索其潜在的治疗效果,尤其是作为抗抑郁药和抗焦虑药。
作用机制
M-084盐酸盐通过阻断瞬时受体电位典型通道4和5发挥作用。这些通道参与细胞中钙离子流的调节,这对各种细胞过程至关重要。 通过抑制这些通道,M-084盐酸盐可以调节钙信号通路,从而导致其观察到的抗抑郁和抗焦虑作用 .
生化分析
Biochemical Properties
N-Butyl-1H-benzimidazol-2-amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions are often mediated through binding to specific sites on the enzymes or proteins, altering their conformation and activity.
Cellular Effects
The effects of N-Butyl-1H-benzimidazol-2-amine hydrochloride on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, either upregulating or downregulating specific genes, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-Butyl-1H-benzimidazol-2-amine hydrochloride exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, N-Butyl-1H-benzimidazol-2-amine hydrochloride can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of N-Butyl-1H-benzimidazol-2-amine hydrochloride can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme conditions . Long-term exposure to N-Butyl-1H-benzimidazol-2-amine hydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of N-Butyl-1H-benzimidazol-2-amine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of N-Butyl-1H-benzimidazol-2-amine hydrochloride can lead to toxicity, affecting organ function and overall health in animal models.
Metabolic Pathways
N-Butyl-1H-benzimidazol-2-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit or activate enzymes involved in key metabolic processes, thereby altering the flow of metabolites through these pathways. This can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-Butyl-1H-benzimidazol-2-amine hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of N-Butyl-1H-benzimidazol-2-amine hydrochloride within specific tissues or organelles can influence its biological effects.
Subcellular Localization
N-Butyl-1H-benzimidazol-2-amine hydrochloride exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
准备方法
合成路线和反应条件
M-084盐酸盐的合成通常涉及在受控条件下特定前体分子的反应。一种常见的方法包括2-氨基苯并咪唑衍生物与适当试剂反应以形成所需的化合物。 反应条件通常涉及使用二甲基亚砜等溶剂和催化剂来促进反应 .
工业生产方法
M-084盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高收率和纯度。 这可能包括使用先进技术,例如连续流反应器和自动化合成系统,以保持一致性和效率 .
化学反应分析
反应类型
M-084盐酸盐会发生各种化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧气或从化合物中去除氢气。
还原: 这种反应涉及向化合物中添加氢气或从化合物中去除氧气。
取代: 这种反应涉及用另一种官能团取代一个官能团。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会导致氧化物的形成,而还原可能会产生化合物的还原形式 .
相似化合物的比较
类似化合物
M-084: 该化合物的非盐酸盐形式。
TRPC4/5抑制剂: 其他抑制瞬时受体电位典型通道4和5的化合物,例如ML204和GSK417651A。
独特性
M-084盐酸盐的独特性在于其对瞬时受体电位典型通道4和5的特异性抑制作用,具有相对高的效力选择性。 这使其成为研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
N-butyl-1H-benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11;/h4-7H,2-3,8H2,1H3,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLSYUAQEOLJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1490313.png)
